molecular formula C26H36O6 B1493983 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate CAS No. 39791-31-6

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate

Cat. No.: B1493983
CAS No.: 39791-31-6
M. Wt: 444.6 g/mol
InChI Key: XOWYKRJPTXTGHW-FZNHGJLXSA-N
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Description

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate: is a synthetic steroid derivative with significant applications in scientific research and medicine. This compound is known for its potent biological activity and is often used in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate typically involves multiple steps, starting from pregnenolone or other related steroid precursors. Key steps include:

  • Oxidation: : Introducing hydroxyl groups at the 11, 17, and 21 positions.

  • Esterification: : Converting the hydroxyl group at the 21 position into a valerate ester.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques like flow chemistry to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate: undergoes several types of chemical reactions, including:

  • Oxidation: : Introduction of hydroxyl groups.

  • Esterification: : Formation of the valerate ester.

  • Reduction: : Reduction of double bonds in the steroid structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and osmium tetroxide.

  • Esterification: : Reagents like valeric acid and catalysts such as sulfuric acid are used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

  • Hydroxylated Steroids: : Resulting from oxidation reactions.

  • Esterified Steroids: : Resulting from esterification reactions.

  • Reduced Steroids: : Resulting from reduction reactions.

Scientific Research Applications

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate: is widely used in scientific research due to its biological activity. It is employed in:

  • Chemistry: : As a precursor for synthesizing other steroid derivatives.

  • Biology: : Studying steroid hormone receptors and signaling pathways.

  • Medicine: : Investigating potential therapeutic applications in hormone-related disorders.

  • Industry: : Developing new steroid-based drugs and compounds.

Mechanism of Action

The compound exerts its effects through interaction with steroid hormone receptors. It binds to these receptors, leading to the activation or inhibition of specific signaling pathways. The molecular targets include various nuclear receptors and enzymes involved in steroid metabolism.

Comparison with Similar Compounds

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate: is unique due to its specific hydroxyl and ester groups. Similar compounds include:

  • 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione: : Lacks the valerate ester.

  • 6alpha-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione: : Contains a fluorine atom instead of a hydroxyl group.

This compound .

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O6/c1-4-5-6-22(30)32-15-21(29)26(31)12-10-19-18-8-7-16-13-17(27)9-11-24(16,2)23(18)20(28)14-25(19,26)3/h9,11,13,18-20,23,28,31H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWYKRJPTXTGHW-FZNHGJLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192866
Record name 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39791-31-6
Record name (11β)-11,17-Dihydroxy-21-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39791-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039791316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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